1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring, a cyclopropyl group, and a chloropyrimidinyl-substituted azetidine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the azetidine intermediate with a benzodiazole derivative under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloropyrimidinyl group, where nucleophiles such as amines or thiols can replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives
Scientific Research Applications
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloropyrimidin-2-yl)piperidin-4-one
- 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
Uniqueness
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c18-12-7-19-17(20-8-12)22-9-13(10-22)23-15-4-2-1-3-14(15)21-16(23)11-5-6-11/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHLTVDMUZHDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=C(C=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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